molecular formula C10H10BrClN4O B3156942 N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide CAS No. 842144-04-1

N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide

Cat. No. B3156942
M. Wt: 317.57 g/mol
InChI Key: VMPXWJFBEVLLSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar and aromatic structure, would likely contribute to the compound’s stability. The bromine and chlorine atoms, being halogens, would be expected to be electronegative, potentially making those parts of the molecule regions of higher electron density .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s reacted. The pyridine ring might undergo electrophilic substitution reactions, while the bromine and chlorine atoms might make the molecule susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanoacetamide group and the electronegative bromine and chlorine atoms might make the compound relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide has been used as a precursor in the synthesis of new polyheterocyclic ring systems. These systems include derivatives such as pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine-based heterocycles. Such compounds have been characterized for their antibacterial properties, demonstrating the potential of this chemical in creating novel antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Crystallographic Studies

The compound has also been a subject of crystallographic studies to understand its structure and bonding characteristics. These studies have involved the preparation of related compounds and their characterization using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. Such research contributes to a deeper understanding of the molecular structure of these complex compounds (Anuradha et al., 2014).

Exploring New Heterocyclic Systems

Research has focused on reactions involving cyanoacetamide with various compounds to form novel heterocyclic systems. This includes the creation of compounds like 2,4-dioxo-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepine-1-carbonitrile, demonstrating the chemical's versatility in synthesizing diverse heterocycles, which can have significant implications in medicinal chemistry (Tverdokhleb & Khoroshilov, 2015).

Antitumor Properties

A study has explored the synthesis of various nicotinamide derivatives, which exhibit cytotoxic properties and have been screened against multiple human tumor cell lines. The use of cyanoacetamide in these syntheses highlights its role in creating compounds with potential antitumor properties (Girgis, Hosni, & Barsoum, 2006).

Inhibitors of Nucleotide Biosynthesis

Thymidine derivatives substituted with haloacetamido groups, synthesized using related compounds, have been evaluated as potential inhibitors of enzymes that metabolize purine and pyrimidine nucleosides. This research provides insight into how modifications of cyanoacetamide derivatives can lead to compounds with potential pharmacological applications (Elliott, Brockman, & Montgomery, 1986).

Development of Cardiotonic Agents

In the field of cardiovascular research, the synthesis of 14C-labeled compounds from related bromopyridines has been carried out for the development of cardiotonic agents. This indicates the chemical's role in synthesizing radiolabeled compounds for therapeutic purposes (Yamanaka, Shinji, & Tadano, 1992).

Creation of Pyrrole Derivatives

The compound's derivatives have been used in reactions leading to the synthesis of pyrrole derivatives, which are important in various fields of chemistry and pharmacology. This highlights its utility in the synthesis of complex organic structures (Dawadi & Lugtenburg, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would likely depend on its intended use and any observed biological activity. If it shows promise as a drug or pesticide, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated risks .

properties

IUPAC Name

N-[5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN4O/c1-2-14-8-6(11)5-15-10(12)9(8)16-7(17)3-4-13/h5H,2-3H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPXWJFBEVLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1Br)Cl)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171622
Record name N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-chloro-4-(ethylamino)pyridin-3-yl)-2-cyanoacetamide

CAS RN

842144-04-1
Record name N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842144-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-Bromo-2-chloro-4-(ethylamino)-3-pyridinyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloro-N4-ethyl-pyridine-3,4-diamine (II, 550 g, 2.21 mol) in CH2Cl2 (5.5 L) was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (634.5 g, 3.31 mol), cyanoacetic acid (282 g, 3.31 mol) and N-methylmorpholine (897 g, 8.84 mol). A significant exotherm (˜20° C.) was observed upon the addition of the 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and cyanoacetic acid. After stirring at ambient temperature for 2 h, the solvent was removed under reduced pressure. The resulting reside was extracted with warm EtOAc (40° C., 20 L) and water (40° C., 8 L). The aqueous layer was washed with addition EtOAc (10 L) and the combined organic extracts were washed with water (10 L). The organic extract was concentrated under reduced pressure to a slurry and filtered. The solid was washed with EtOAc and dried to give 534 g (76% yield) of the desired compound (III) as a white crystalline solid. This was used in the next step without further purification. MS (ES+) m/z 317 (M+H)+.
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897 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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